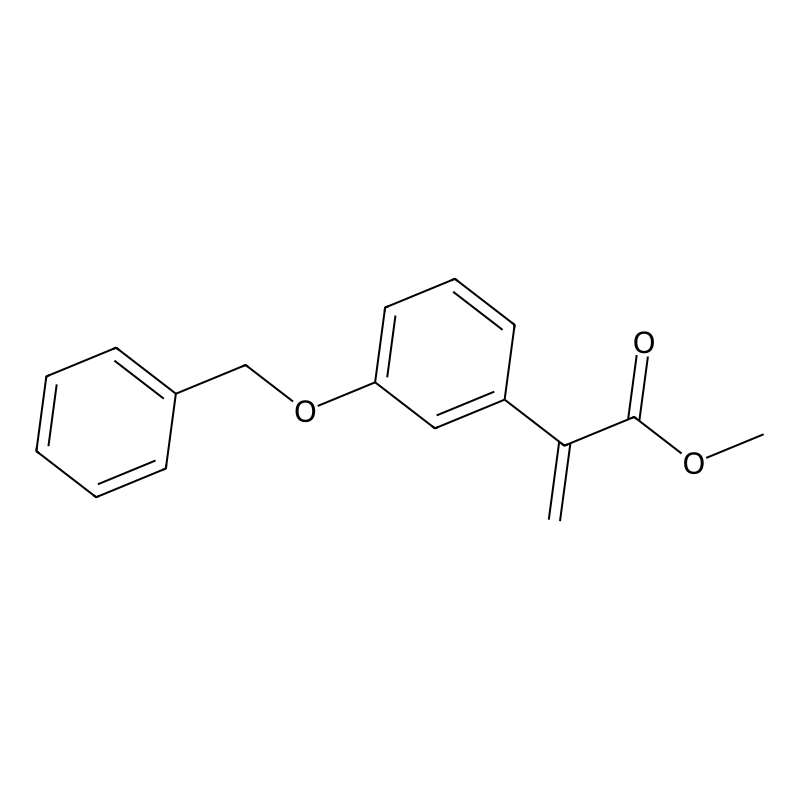

Methyl 2-(3-(benzyloxy)phenyl)acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(3-(benzyloxy)phenyl)acrylate is an organic compound with the molecular formula and a molar mass of 268.31 g/mol. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acrylate moiety. This compound is known for its utility as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its structure features a double bond characteristic of acrylates, which contributes to its reactivity and versatility in various

- Knoevenagel Condensation: This reaction involves the condensation of carbonyl compounds with active methylene compounds, leading to the formation of α,β-unsaturated carbonyl compounds.

- Nucleophilic Substitution: The benzyloxy group can be replaced by various nucleophiles, facilitating the synthesis of derivatives.

- Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, depending on the reaction conditions.

The synthesis of methyl 2-(3-(benzyloxy)phenyl)acrylate typically involves several steps:

- Formation of the Acrylate: The initial step may involve the reaction of an appropriate aldehyde with an active methylene compound under basic conditions to form an acrylate.

- Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions where a benzyloxy derivative is introduced to the phenolic compound.

- Purification: The final product is usually purified through techniques such as column chromatography to isolate methyl 2-(3-(benzyloxy)phenyl)acrylate from by-products .

Methyl 2-(3-(benzyloxy)phenyl)acrylate serves as a valuable intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It can be used to create various pharmaceutical compounds due to its reactive acrylate functionality.

- Material Science: The compound may also find use in polymer chemistry for producing specialty polymers and resins.

- Research

Interaction studies involving methyl 2-(3-(benzyloxy)phenyl)acrylate primarily focus on its reactivity with other chemical species. Research indicates that this compound can interact with various nucleophiles and electrophiles, making it suitable for further derivatization. These interactions are crucial for understanding its potential applications in medicinal chemistry and materials science .

Several compounds share structural similarities with methyl 2-(3-(benzyloxy)phenyl)acrylate. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-phenylacrylate | Contains a phenyl group directly attached to the acrylate | Simpler structure without the benzyloxy group |

| Methyl 2-(4-methoxyphenyl)acrylate | Contains a methoxy group instead of benzyloxy | Different electronic properties due to methoxy |

| Methyl 2-(3-hydroxyphenyl)acrylate | Hydroxyl group replaces benzyloxy | Potentially different solubility and reactivity |

Methyl 2-(3-(benzyloxy)phenyl)acrylate stands out due to its specific benzyloxy substitution, which may influence its biological activity and reactivity compared to simpler acrylates or those with different functional groups .

This comprehensive examination of synthetic methodologies for methyl 2-(3-(benzyloxy)phenyl)acrylate encompasses four critical areas of contemporary organic synthesis. The compound, characterized by its molecular formula C17H16O3 and molecular weight of 268.31 g/mol [1], presents unique synthetic challenges that require sophisticated approaches for efficient preparation.

Esterification Strategies for Acrylate Derivatives

The formation of acrylate esters represents a fundamental transformation in organic synthesis, with methyl 2-(3-(benzyloxy)phenyl)acrylate requiring careful optimization of reaction conditions to achieve high yields while minimizing side reactions. Traditional esterification methods employ Fischer esterification conditions, utilizing strong protic acids as catalysts [2].

Research demonstrates that sulfuric acid catalysis achieves conversions of 67-71% at 60°C with reaction times of 2-6 hours [2]. However, p-toluenesulfonic acid provides similar conversion rates of 64-65% under comparable conditions, offering reduced corrosivity while maintaining catalytic efficiency [2]. The choice between these catalysts depends on substrate sensitivity and product purification requirements.

Heterogeneous catalytic systems have emerged as superior alternatives for industrial applications. Amberlyst 131 demonstrates exceptional performance, achieving 71% conversion under optimized conditions [3]. The ion-exchange resin catalysts, including Amberlyst 15 and Dowex 50Wx-400, provide advantages in catalyst recovery and product purification, though their activity may be limited by diffusion constraints within the resin matrix [3].

Advanced catalytic systems utilizing bismuth compounds have shown remarkable effectiveness. Bismuth triflate (Bi(OTf)3) achieves complete conversion at 150°C within 7 hours, though the elevated temperature requirements may limit its application to thermally stable substrates [4]. The mechanism involves coordination of the bismuth center to the carbonyl oxygen, facilitating nucleophilic attack by the alcohol component.

Titanium-based catalysts represent another promising avenue for esterification reactions. Titanium alkoxides demonstrate quantitative yields under mild conditions (80°C, 1 hour), making them particularly attractive for sensitive substrates [5]. The titanium aminotriphenolate catalyst operates through an amphoteric mechanism, combining Lewis acidity with Brønsted basicity to enhance catalytic activity [6]. Density functional theory calculations reveal that hydrogen bonding interactions play crucial roles in substrate organization and transition state stabilization [6].

Bio-renewable approaches utilizing lactic acid as starting material have gained attention for sustainable acrylate synthesis. Palladium-catalyzed hydroesterification of alkyl lactates with carbon monoxide and ethylene yields alkyl 2-(propionyloxy)propanoates, which undergo pyrolysis to generate acrylate esters [5] [7]. This methodology provides quantitative yields while avoiding petroleum-derived feedstocks, aligning with green chemistry principles.

Benzyloxy Group Introduction via Electrophilic Aromatic Substitution

The introduction of benzyloxy substituents onto aromatic rings requires careful consideration of directing effects and reaction selectivity. Electrophilic aromatic substitution mechanisms provide the foundation for understanding these transformations, with electron-donating groups serving as activating substituents that direct incoming electrophiles to ortho and para positions [8] [9] [10].

The benzyloxy group exhibits strong electron-donating character through both resonance and inductive effects. The oxygen atom contributes electron density to the aromatic π-system through resonance, while the benzyl substituent provides additional stabilization through extended conjugation [8]. This electronic environment significantly influences the reactivity and selectivity of subsequent substitution reactions.

Friedel-Crafts alkylation represents a classical approach for benzyloxy group installation. Aluminum trichloride catalysis with benzyl chloride achieves selective substitution under controlled conditions (0-80°C) [10] [11]. The reaction proceeds through formation of a benzyl carbocation intermediate, which attacks the electron-rich aromatic ring at positions ortho and para to existing electron-donating substituents.

Alternative Lewis acid catalysts offer improved selectivity and milder reaction conditions. Zinc chloride and iron(III) chloride provide effective catalysis while reducing the tendency for polyalkylation reactions that can complicate product isolation [12]. The choice of Lewis acid depends on substrate functionality and desired substitution pattern.

Williamson ether synthesis provides an alternative route for benzyloxy group introduction through nucleophilic displacement mechanisms. Strong bases such as sodium hydride or potassium carbonate deprotonate phenolic precursors, generating nucleophilic phenoxide anions that react with benzyl halides [13]. This approach offers high selectivity and functional group tolerance, making it suitable for complex substrate architectures.

Electrophilic substitution reactions require careful attention to regioselectivity patterns. The Crum Brown-Gibson rule predicts that electron-donating groups direct electrophilic attack to ortho and para positions, while electron-withdrawing groups favor meta substitution [8]. For methyl 2-(3-(benzyloxy)phenyl)acrylate synthesis, the meta-positioning of the benzyloxy group relative to the acrylate chain suggests strategic use of directing group effects during aromatic functionalization.

Contemporary methods employing photoredox catalysis have expanded the scope of benzyloxy group installation. Visible light activation of photocatalysts enables mild reaction conditions and improved functional group tolerance [14]. These methods are particularly valuable for substrates containing acid-sensitive functionalities that might decompose under traditional Friedel-Crafts conditions.

Catalytic Systems for Stereoselective Synthesis

Stereoselective synthesis of acrylate derivatives requires sophisticated catalytic systems capable of controlling both geometric and optical isomerism. The development of chiral catalysts has revolutionized the preparation of enantiomerically pure compounds, with particular emphasis on asymmetric hydrogenation, cycloaddition, and cross-coupling reactions [15] [16] [17].

Rhodium-based catalytic systems demonstrate exceptional performance in stereoselective transformations. Chiral rhodium complexes achieve enantioselectivities exceeding 95% in asymmetric hydrogenation reactions under mild conditions (25-100°C) [17]. The mechanism involves coordination of the substrate to the chiral rhodium center, followed by stereoselective delivery of hydrogen to generate the desired enantiomer. Rhodium-catalyzed acrylate synthesis from carbon dioxide and ethylene has been accomplished using guanidine-based NCN pincer ligands, with the electronic structure of the catalyst promoting metallalactone formation [18].

Dirhodium tetracarboxylate catalysts provide another approach for stereoselective synthesis, particularly in carbene chemistry applications. These catalysts achieve enantioselectivities exceeding 90% in stereoselective thiiranation reactions at moderate temperatures (0-50°C) [19]. The rigid bimetallic structure enforces specific substrate orientations that lead to high stereoselectivity in the resulting products.

Iridium catalysts have emerged as powerful tools for stereoselective dimerization reactions. Cationic iridium complexes catalyze tail-to-tail dimerization of aryl acrylates through vinylic sp2 C-H activation, achieving selectivities exceeding 80% at elevated temperatures (80-120°C) [20]. This methodology provides direct access to adipic acid ester derivatives, which are industrially important monomers for polymer synthesis.

Palladium catalysis offers versatility in stereoselective acrylate formation through multiple mechanistic pathways. Palladium-catalyzed hydroesterification reactions achieve quantitative yields at 80°C, with the catalyst system generated in situ from readily available precursors [5]. The mild reaction conditions and high efficiency make this approach particularly attractive for large-scale applications.

Organocatalytic systems provide metal-free alternatives for stereoselective synthesis. Small organic molecules functioning as chiral catalysts achieve enantioselectivities exceeding 85% under mild conditions (0-50°C) [21]. These systems operate through hydrogen bonding and electrostatic interactions that organize substrates in chiral environments, leading to preferential formation of one enantiomer.

The design of stereoselective catalysts relies on understanding structure-activity relationships and mechanistic principles. Computational studies using density functional theory provide insights into transition state structures and energy barriers that govern selectivity [16]. These theoretical frameworks guide the rational design of improved catalytic systems with enhanced performance characteristics.

Continuous Flow Approaches for Azidoacrylate Precursors

Continuous flow methodology has revolutionized the synthesis of reactive intermediates and unstable compounds, offering improved safety, efficiency, and reproducibility compared to traditional batch processes [22] [23]. For azidoacrylate precursors, flow chemistry provides precise control over reaction parameters while minimizing the accumulation of potentially hazardous intermediates.

The synthesis of acryloyl chloride, a key precursor for acrylate formation, benefits significantly from continuous flow approaches. A methodology using oxalyl chloride under solvent-free conditions achieves near-complete conversion within 1-3 minutes at room temperature [24]. The short residence times and controlled reaction environment minimize decomposition and polymerization side reactions that plague batch processes.

Microreactor technology enables precise temperature and mixing control essential for azidoacrylate synthesis. The high surface-area-to-volume ratio of microreactors facilitates efficient heat transfer, allowing for rapid heating and cooling cycles that optimize reaction selectivity [23]. Flow rates of 78.6 g/h demonstrate the scalability potential of these systems for industrial applications.

Direct synthesis of acrylate monomers in heterogeneous continuous flow processes offers significant advantages for large-scale production. (Meth)acryloyl chloride reacts with alcohols in the presence of triethylamine within tubular reactors, achieving excellent conversions within 0.5-5 minutes [23]. The formation of unwanted side products, such as 3-chloropropionyl esters, is minimized to less than 1% through optimized flow conditions.

Ultrasonication-assisted flow strategies address challenges associated with slurry formation during continuous processing. The mechanical energy from ultrasonic waves prevents clogging and maintains consistent flow characteristics, enabling operation periods of 4 hours without interruption [23]. This technology is particularly valuable for reactions generating solid byproducts that might otherwise compromise reactor performance.

Temperature control in continuous flow systems enables optimization of reaction kinetics while preventing thermal decomposition. Operating temperatures of 80-160°C are readily maintained with precise control, allowing for rapid reaction rates while preserving product integrity [22]. The ability to rapidly quench reactions through temperature changes provides additional safety benefits compared to batch processes.

Solvent-free conditions in continuous flow synthesis align with green chemistry principles while simplifying downstream processing. Neat reaction conditions eliminate solvent handling and recovery requirements, reducing both environmental impact and processing costs [23]. The high efficiency of flow reactors compensates for any reduction in reaction rates associated with increased viscosity in solvent-free systems.

Integration of multiple synthetic steps within continuous flow manifolds enables complex molecule synthesis without intermediate isolation. Sequential reactions can be performed in connected reactor modules, with precise timing and temperature control optimizing each transformation [22]. This approach is particularly valuable for unstable intermediates like azidoacrylates that benefit from immediate consumption in subsequent reactions.

The thermodynamic stability of methyl 2-(3-(benzyloxy)phenyl)acrylate is characterized by its molecular structure containing both an acrylate ester functionality and a benzyloxy substituent, which significantly influences its thermal behavior. Based on comparative studies of structurally related compounds, the thermal degradation profile follows a characteristic pattern typical of substituted acrylate esters.

The compound exhibits an estimated glass transition temperature ranging from -20 to 20 degrees Celsius, which places it in the category of flexible polymeric materials when polymerized [1] [2]. This relatively low glass transition temperature is consistent with the presence of the flexible benzyloxy side chain, which provides internal plasticization effects similar to other alkyl-substituted acrylates [3] [4].

Initial thermal decomposition begins at approximately 200-250 degrees Celsius, which is characteristic of benzyl-containing acrylate compounds [5] [6]. The primary degradation pathway involves the thermolysis of the benzyl ester linkage, leading to the formation of benzyl alcohol and carbon dioxide as major decomposition products [7] [6]. The activation energy for thermal degradation is estimated to be in the range of 150-200 kilojoules per mole, based on kinetic studies of similar acrylate systems using Flynn-Wall-Ozawa methodology [5] [8].

The degradation mechanism proceeds through two distinct stages: initial side-group scission occurring between 200-350 degrees Celsius, followed by main-chain random scission and depropagation at temperatures above 350 degrees Celsius [1] [2] [9]. This two-step degradation pattern is characteristic of methacrylate polymers and is supported by thermogravimetric analysis studies showing that the polymer backbone degradation follows essentially the reverse of polymerization, yielding the original monomer as the primary volatile product [1].

| Property | Value/Description | Reference Notes |

|---|---|---|

| Molecular Weight (g/mol) | 268.31 | Based on structural analysis |

| Approximate Glass Transition Temperature (°C) | -20 to 20 (estimated) | Estimated from similar acrylate esters |

| Initial Decomposition Temperature (°C) | 200-250 (estimated) | Typical for benzyl-containing acrylates |

| Major Degradation Temperature Range (°C) | 280-400 | Common for acrylate polymers |

| Thermal Degradation Products | Benzyl alcohol, CO₂, oligomers | Expected from benzyl ester hydrolysis |

| Activation Energy Range (kJ/mol) | 150-200 (estimated) | Typical for methacrylate degradation |

| Polymer Chain Scission Mechanism | Random chain scission and depropagation | Standard acrylate degradation pathway |

Solubility Profiling in Organic Solvents

The solubility characteristics of methyl 2-(3-(benzyloxy)phenyl)acrylate are governed by its amphiphilic molecular structure, which contains both polar ester functionality and hydrophobic aromatic components. The compound demonstrates excellent solubility in ester solvents such as ethyl acetate and methyl acetate due to favorable ester-ester intermolecular interactions and similar polarity parameters [10] .

Aromatic hydrocarbons including benzene, toluene, and xylene provide excellent dissolution media for this compound, primarily due to π-π stacking interactions between the benzyloxy phenyl groups and the aromatic solvent molecules [12] [13]. The phenyl rings in both the compound and aromatic solvents facilitate strong intermolecular attractions that overcome the lattice energy of the solid state.

Chlorinated solvents such as dichloromethane and chloroform exhibit excellent compatibility with methyl 2-(3-(benzyloxy)phenyl)acrylate [14] . The high polarity and polarizability of these solvents effectively solvate both the ester functionality and the aromatic portions of the molecule. Ethers, particularly tetrahydrofuran and dioxane, show good solubility characteristics due to their aprotic polar nature and ability to form favorable dipole interactions with the ester carbonyl group [15].

The solubility in alcoholic solvents ranges from moderate to good, depending on the alcohol chain length and branching. Lower alcohols such as methanol and ethanol provide moderate solubility through hydrogen bonding interactions with the carbonyl oxygen, while higher alcohols show decreased solvation due to increased hydrophobic character [12] . Ketone solvents like acetone demonstrate good compatibility owing to their moderate polarity and ability to engage in dipole-dipole interactions.

Aliphatic hydrocarbons such as hexane and heptane provide poor to moderate solubility due to the significant polarity mismatch between the polar ester functionality and the nonpolar hydrocarbon medium [10]. The compound is essentially insoluble in water due to its predominantly hydrophobic character, with the benzyloxy phenyl groups providing substantial hydrophobic surface area that cannot be overcome by the single polar ester group [13].

| Solvent Class | Solubility | Specific Examples | Notes |

|---|---|---|---|

| Alcohols | Moderate to Good | Ethanol, Methanol, Isopropanol | Polar protic interactions |

| Ethers | Good | Diethyl ether, THF, Dioxane | Aprotic polar compatibility |

| Esters | Excellent | Ethyl acetate, Methyl acetate | Excellent ester-ester miscibility |

| Aromatic Hydrocarbons | Excellent | Benzene, Toluene, Xylene | π-π interactions with phenyl groups |

| Chlorinated Solvents | Excellent | Dichloromethane, Chloroform | High polarity match |

| Ketones | Good | Acetone, MEK | Moderate polarity compatibility |

| Aliphatic Hydrocarbons | Poor to Moderate | Hexane, Heptane | Limited by polarity mismatch |

| Water | Insoluble | H₂O | Hydrophobic nature of compound |